![molecular formula C14H13F3N4O3 B2492559 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 2034423-73-7](/img/structure/B2492559.png)

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

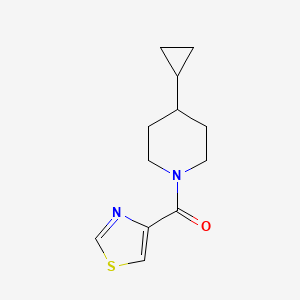

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C14H13F3N4O3 and its molecular weight is 342.278. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide involves innovative approaches to enhance the efficiency of chemical reactions. For instance, Kunishima et al. (1999) reported on the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, which is a condensing agent leading to the formation of amides and esters under practical conditions. This synthesis represents a broader category of chemical reactions that leverage the unique properties of triazine derivatives for creating complex organic compounds (Kunishima et al., 1999).

Applications in Medicinal Chemistry

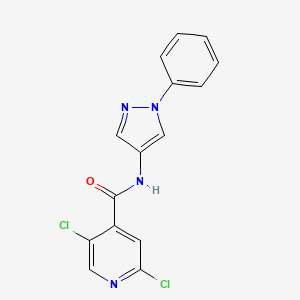

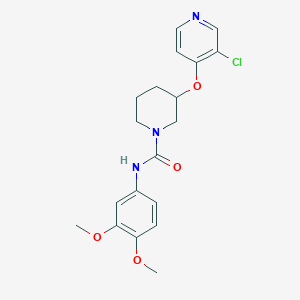

In the realm of medicinal chemistry, the structural motifs similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide have been incorporated into compounds showing promise as therapeutic agents. For example, Bodige et al. (2020) synthesized novel carboxamide derivatives with potential antitubercular and antibacterial activities, indicating the versatility of triazine-based compounds in drug development. These findings underscore the potential of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(trifluoromethyl)benzamide related structures in the discovery of new therapeutic agents (Bodige et al., 2020).

Material Science Applications

The utility of triazine derivatives extends beyond medicinal chemistry into material science. For instance, Veranitisagul et al. (2011) explored the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition, demonstrating the potential of triazine-related compounds in the synthesis and modification of materials at the nanoscale. This research highlights the adaptability of these compounds in creating materials with specific desired properties (Veranitisagul et al., 2011).

Mechanism of Action

Target of Action

Similar compounds, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are commonly used for the activation of carboxylic acids, particularly for amide synthesis .

Mode of Action

This compound likely interacts with its targets through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, which is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Biochemical Pathways

Given its role in amide synthesis, it likely plays a role in protein synthesis and other biochemical pathways involving amide bonds .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its role in amide synthesis, it could potentially influence protein structure and function, thereby affecting cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the reaction conditions (e.g., solvent, temperature) can significantly affect the efficiency of amide bond formation .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other triazine derivatives, it may act as a condensing agent . This suggests that it could interact with enzymes, proteins, and other biomolecules involved in condensation reactions, such as those involved in peptide synthesis .

Molecular Mechanism

The molecular mechanism of action of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide is not well-defined. It is known that similar compounds can form active esters with carboxylic acids, which can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This suggests that this compound could bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O3/c1-23-12-19-10(20-13(21-12)24-2)7-18-11(22)8-4-3-5-9(6-8)14(15,16)17/h3-6H,7H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQXUVQYIRSNMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)

![N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE](/img/structure/B2492485.png)

![1-[(2-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2492491.png)

![tert-Butyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2492495.png)

![(4'-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B2492496.png)

![2-((4-chlorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2492497.png)